One area of research explores epiandrosterone's potential role as a neurosteroid. Studies suggest it might interact with the gamma-aminobutyric acid (GABA) receptor complex, potentially influencing mood and cognitive function []. However, further investigation is needed to understand its specific effects and determine their therapeutic relevance [].
Research also investigates the potential impact of epiandrosterone on the cardiovascular system. Studies have shown that it might influence blood vessel dilation and blood clotting, potentially affecting circulation []. Additionally, some research suggests it might affect heart muscle contractility, although further investigation is necessary to clarify these findings [].
Epiandrosterone, also known as isoandrosterone or 3β-androsterone, is a steroid hormone with the chemical formula and a molar mass of approximately 290.447 g/mol. It is a naturally occurring metabolite of testosterone and dihydrotestosterone, primarily produced in the adrenal glands from dehydroepiandrosterone through the action of the enzyme 5α-reductase. First isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning, it has been identified in various mammals, including humans and pigs .
Epiandrosterone is a controlled substance in some countries due to its potential for misuse as a performance enhancer []. Studies on the safety of epiandrosterone supplementation are limited, but potential side effects include:
Pregnant and breastfeeding women should avoid epiandrosterone due to potential risks to the developing fetus or infant [].
These reactions are facilitated by specific enzymes such as hydroxysteroid dehydrogenases, which play critical roles in steroid metabolism .
Epiandrosterone exhibits several biological activities, primarily attributed to its interaction with androgen receptors and other steroid hormone receptors. Its weak androgenic activity is linked to:
Epiandrosterone can be synthesized through various chemical pathways. A notable method involves the following steps using androstenedione as a starting material:
This method emphasizes efficiency and higher yields compared to traditional synthesis routes.
Epiandrosterone is utilized in various fields:
Epiandrosterone interacts with several biological systems:
Several compounds share structural similarities or metabolic pathways with epiandrosterone. Notable examples include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dehydroepiandrosterone | Precursor to epiandrosterone; higher androgenic activity | |
| Testosterone | Primary male sex hormone; stronger androgenic effects | |
| Androstenedione | Direct precursor to both testosterone and epiandrosterone | |
| Dihydrotestosterone | Potent androgen; derived from testosterone |
Epiandrosterone is unique due to its relatively weak androgenic properties compared to testosterone and dihydrotestosterone while still playing a significant role in hormonal balance and metabolic processes. Its distinct synthesis pathway also sets it apart from other steroids .
The discovery of epiandrosterone marks a significant milestone in steroid hormone research, representing early efforts to understand the complex world of human steroid metabolism. In 1931, Adolf Friedrich Johann Butenandt and Kurt Tscherning achieved the remarkable feat of first isolating epiandrosterone through an extraordinarily laborious process that exemplified the dedication required for early biochemical research. Their groundbreaking work involved the distillation of over 17,000 liters of male urine, from which they successfully obtained merely 50 milligrams of crystalline androsterone, which most likely contained mixed isomers including epiandrosterone. This intensive extraction process, while yielding only minimal quantities of material, provided sufficient substance to determine that the chemical formula bore striking similarities to estrone, thereby establishing fundamental relationships between various steroid hormones.
The historical significance of this discovery extends beyond the mere identification of a new compound, as it represented one of the earliest systematic attempts to characterize steroid hormone metabolites from biological sources. Butenandt and Tscherning's work laid the foundation for understanding steroid hormone metabolism and established methodological approaches that would influence steroid research for decades to follow. Their achievement demonstrated the feasibility of isolating and characterizing steroid metabolites from biological matrices, despite the enormous challenges posed by the extremely low concentrations of these compounds in biological fluids.
The discovery of epiandrosterone also contributed to the broader understanding of steroid hormone diversity and metabolic complexity. The identification of this compound as distinct from other known steroids helped establish the concept that steroid hormones exist not as isolated entities but as members of complex metabolic networks involving multiple interconversions and transformations. This foundational understanding proved crucial for subsequent developments in endocrinology and steroid biochemistry.
Epiandrosterone exhibits a complex nomenclature system that reflects both its structural characteristics and its relationship to other steroid compounds. The compound is known by several systematic and common names, each highlighting different aspects of its molecular structure and biological properties. The primary systematic name, 3β-hydroxy-5α-androstan-17-one, provides precise information about the stereochemistry and functional groups present in the molecule. Alternative systematic names include 5α-androstan-3β-ol-17-one, which emphasizes the specific positions of the hydroxyl and ketone functional groups within the androstane backbone.
The compound's common names reflect its relationship to other well-known steroids and its discovery history. Epiandrosterone, the most widely used common name, indicates its structural relationship to androsterone while distinguishing it through the "epi" prefix, which denotes the different stereochemical configuration at the 3-position. Additional common names include isoandrosterone and 3β-androsterone, both of which highlight the specific stereochemistry that distinguishes this compound from its more abundant isomer, androsterone.
The molecular formula C₁₉H₃₀O₂ places epiandrosterone firmly within the androstan class of steroids, with a molecular weight of 290.44 daltons. The compound's Chemical Abstracts Service registry number 481-29-8 provides a unique identifier that facilitates accurate communication and database searches across scientific literature and commercial sources. European Community number 207-563-3 serves similar identification purposes within European regulatory frameworks.
From a structural classification perspective, epiandrosterone belongs to the broader category of 3β-hydroxy steroids and specifically represents a 5α-reduced steroid metabolite. This classification reflects important aspects of its biosynthetic origin and metabolic fate. The compound's categorization as an anabolic-androgenic steroid metabolite acknowledges its relationship to performance-enhancing substances and its potential use as a biomarker in anti-doping contexts.
Epiandrosterone demonstrates widespread occurrence across diverse biological systems, reflecting its fundamental role in steroid hormone metabolism. In humans, the compound is naturally produced through the enzymatic action of 5α-reductase on the adrenal hormone dehydroepiandrosterone. This biosynthetic pathway positions epiandrosterone as a key metabolite in the complex network of steroid hormone transformations that occur throughout the human body.
The primary sites of epiandrosterone production include the adrenal glands, gonads, and brain, mirroring the distribution pattern observed for its precursor dehydroepiandrosterone. Within the adrenal cortex, epiandrosterone synthesis represents part of the broader androgen production pathway that contributes significantly to circulating androgen levels, particularly in women where adrenal androgens constitute a major portion of total androgen exposure. The gastrointestinal tract also serves as a site of epiandrosterone synthesis, highlighting the distributed nature of steroid metabolism throughout the human body.
Beyond human physiology, epiandrosterone occurrence extends to numerous mammalian species, demonstrating the evolutionary conservation of steroid metabolic pathways. Research has documented the natural occurrence of epiandrosterone in pigs and other mammals, suggesting fundamental similarities in steroid hormone metabolism across mammalian species. This broad occurrence pattern has facilitated comparative studies and has enabled the development of animal models for understanding epiandrosterone function and metabolism.
In terms of circulating concentrations, epiandrosterone levels in human biological fluids vary considerably based on factors including age, sex, and physiological state. Human serum and plasma samples typically contain epiandrosterone concentrations ranging from 33.5 to 55.6 ng/mL, with an average concentration of approximately 41 ng/mL. Urinary concentrations demonstrate considerably higher levels, with concentrations ranging from 121.5 to 1,131 ng/mL and averaging 511.1 ng/mL. These elevated urinary concentrations reflect the compound's excretion pathway and its utility as a biomarker for monitoring steroid hormone metabolism.
Epiandrosterone occupies a position of considerable significance within steroid biochemistry research, serving multiple roles that span from fundamental mechanistic studies to applied analytical applications. The compound's importance stems from its dual nature as both a metabolite of major steroid hormones and as a bioactive compound with distinct physiological properties. This dual role provides researchers with opportunities to investigate both metabolic pathways and direct biological effects.
As a metabolite of testosterone and dihydrotestosterone, epiandrosterone serves as a valuable marker for understanding androgen metabolism and disposition. Research utilizing epiandrosterone as a metabolic marker has contributed to understanding individual variations in steroid hormone metabolism and has provided insights into factors that influence steroid hormone clearance and excretion. The compound's relationship to dehydroepiandrosterone metabolism has proven particularly valuable for investigating age-related changes in steroid hormone production and metabolism.
The compound's analytical significance extends to anti-doping research, where epiandrosterone has been investigated as a potential long-term marker for testosterone administration. While research has demonstrated limitations in its effectiveness for detecting low-dose testosterone administration, epiandrosterone has shown responsiveness to higher-dose testosterone exposure, contributing to the development of more sophisticated approaches to detecting performance-enhancing drug use. This application highlights the compound's utility in forensic and regulatory contexts.
Epiandrosterone's role in neuroprotection research represents another significant area of scientific investigation. Studies have demonstrated that 7-hydroxylated derivatives of epiandrosterone exhibit substantial neuroprotective effects in various experimental models of neurodegeneration. These findings have opened new avenues for investigating steroid-mediated neuroprotection and have contributed to understanding the potential therapeutic applications of steroid metabolites in neurodegenerative diseases.
The compound's cardiovascular effects, particularly its ability to block L-type calcium channels in ventricular myocytes, have provided valuable insights into steroid-mediated cardiac function modulation. Research demonstrating epiandrosterone's dose-dependent inhibition of myocardial contractility has contributed to understanding the cardiovascular effects of steroid hormones and has implications for both physiological and pathological conditions.
Epiandrosterone exhibits the molecular formula C₁₉H₃₀O₂ with a molecular weight of 290.44 grams per mole [1] [3]. The compound is systematically named as (3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one, reflecting its complex steroid backbone structure [1] [8]. Alternative nomenclature includes 5α-androstan-3β-ol-17-one and 3β-hydroxy-5α-androstan-17-one, which emphasize the specific stereochemical configuration at the C3 and C5 positions [2] [3].
The structural framework of epiandrosterone consists of the characteristic four-ring steroid skeleton derived from the androstane backbone [2]. The molecule features a hydroxyl group positioned at carbon-3 in the β-configuration and a ketone functional group at carbon-17 [1] [5]. The steroid backbone contains two methyl groups at positions C18 and C19, which serve as angular methyl substituents that provide structural rigidity and influence the overall three-dimensional conformation [3] [4].
The Chemical Abstracts Service registry number for epiandrosterone is 481-29-8, providing unambiguous identification in chemical databases [1] [3]. The compound's IUPAC International Chemical Identifier key is QGXBDMJGAMFCBF-LUJOEAJASA-N, which serves as a unique digital fingerprint for computational applications [1] [4]. The simplified molecular-input line-entry system representation is CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O, encoding the connectivity pattern of the molecular structure [8].
Epiandrosterone represents one member of a family of stereoisomeric androstan-17-ones that differ in the spatial arrangement of hydroxyl groups and hydrogen atoms at specific stereocenters [21] [22]. The compound possesses seven defined stereocenters within its tetracyclic framework, resulting in a highly specific three-dimensional architecture [4]. The critical stereochemical features include the β-orientation of the hydroxyl group at carbon-3 and the α-configuration of the hydrogen atom at carbon-5 [2] [21].
The primary stereoisomeric relationship exists between epiandrosterone and androsterone, where these compounds represent 3-epimers differing solely in the orientation of the hydroxyl group at carbon-3 [21] [24]. Androsterone features a 3α-hydroxy configuration, contrasting with the 3β-hydroxy arrangement in epiandrosterone [22] [24]. This stereochemical difference significantly influences the biological activity and physical properties of these compounds [21].
Additional stereoisomeric relationships include etiocholanolone, which represents the 5β-epimer of androsterone with 3α,5β-configuration, and epietiocholanolone, the corresponding 5β-epimer of epiandrosterone with 3β,5β-configuration [21] [24]. These four compounds constitute the complete set of stereoisomers for the 3-hydroxyandrostan-17-one framework, each exhibiting distinct physicochemical properties despite sharing the same molecular formula [21].
Table 1: Stereoisomeric Relationships of Androstan-17-ones
| Compound | IUPAC Name | Configuration | Relationship to Epiandrosterone |
|---|---|---|---|
| Epiandrosterone | (3β,5α)-3-Hydroxyandrostan-17-one | 3β-OH, 5α-H | Reference compound |
| Androsterone | (3α,5α)-3-Hydroxyandrostan-17-one | 3α-OH, 5α-H | 3-Epimer (α/β inversion) |
| Etiocholanolone | (3α,5β)-3-Hydroxyandrostan-17-one | 3α-OH, 5β-H | 5-Epimer + 3-epimer |
| Epietiocholanolone | (3β,5β)-3-Hydroxyandrostan-17-one | 3β-OH, 5β-H | 5-Epimer (α/β inversion) |
Nuclear magnetic resonance spectroscopy provides detailed structural information for epiandrosterone through both proton (¹H) and carbon-13 (¹³C) techniques [10]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns with extensive signal overlap and complex coupling networks typical of steroid molecules [10]. The aliphatic region displays multiple overlapping signals between 0.9 and 2.0 parts per million, representing the numerous methylene and methine protons within the steroid framework [10].
Critical diagnostic features in the ¹H nuclear magnetic resonance spectrum include the angular methyl groups appearing as singlets, with the C18 methyl typically resonating around 0.7 parts per million and the C19 methyl appearing near 1.0 parts per million [10]. The hydroxyl proton at C3β generates a characteristic multiplet pattern influenced by coupling with adjacent protons [10]. Detailed spectral analysis reveals that more than half of the ¹H signals are overlapped and coupled with multiple splitting patterns in the ranges of 1.0-1.1, 1.15-1.47, and 1.53-1.80 parts per million [10].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial stereochemical information, particularly for distinguishing between 5α and 5β stereoisomers [10]. The C19 carbon chemical shift serves as a diagnostic indicator, with values below 22 parts per million characteristic of 5α-androstanes like epiandrosterone, while values above 22 parts per million indicate 5β-configuration [6] [10]. Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and nuclear Overhauser effect spectroscopy, enable complete structural assignment and stereochemical confirmation [6] [10].
Mass spectrometry analysis of epiandrosterone reveals distinctive fragmentation patterns characteristic of steroid compounds [3] [11]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 290, corresponding to the molecular weight of the compound [3] [11]. The mass spectrum exhibits typical steroid fragmentation pathways involving losses of functional groups and ring cleavages [11].
The fragmentation pattern includes characteristic losses associated with the hydroxyl group at C3 and the ketone functionality at C17 [11]. Common fragment ions result from the elimination of water (molecular weight minus 18) and carbon monoxide (molecular weight minus 28) from the molecular ion [11]. The base peak and other significant fragment ions provide structural confirmation and enable differentiation from closely related stereoisomers [11].
Collision cross section measurements using ion mobility-mass spectrometry techniques yield values of 162.76 Ångströms squared for the dehydrated molecular ion [M+H-H₂O]⁺ and 172.06 Ångströms squared for the protonated molecular ion [M+H]⁺ [14]. These measurements provide additional structural information related to the three-dimensional gas-phase conformation of the molecule [14].
Infrared spectroscopy of epiandrosterone reveals characteristic absorption bands corresponding to the functional groups present in the molecule [5] [20]. The carbonyl stretching vibration of the 17-ketone appears as a sharp absorption band in the region of 1708-1735 wavenumbers, providing definitive identification of this functional group [5] [28]. The hydroxyl group at C3 generates a broad absorption band in the 3200-3600 wavenumber region, characteristic of alcohol O-H stretching vibrations [5].
The aliphatic C-H stretching vibrations manifest as multiple bands between 2849 and 2967 wavenumbers, representing the symmetric and asymmetric stretching modes of the numerous methyl and methylene groups within the steroid framework [5] [28]. Additional fingerprint region absorptions below 1500 wavenumbers provide detailed information about the skeletal vibrations and bending modes characteristic of the steroid backbone [5].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and structural features that may be weak or absent in infrared spectra [12] [13]. The technique proves particularly valuable for analyzing the steroid backbone vibrations and confirming the presence of the carbonyl functionality through its characteristic Raman-active stretching mode [12] [13]. Surface-enhanced Raman spectroscopy techniques demonstrate potential for ultrasensitive detection and structural characterization of steroid compounds including epiandrosterone [12].
| Technique | Key Features | Diagnostic Value |
|---|---|---|
| ¹H NMR | Complex multiples in aliphatic region (0.9-2.0 ppm) | Stereochemical assignment, structural elucidation |
| ¹³C NMR | C19 chemical shift <22 ppm (5α-configuration) | 5α vs 5β stereoisomer differentiation |
| Mass Spectrometry (EI) | Molecular ion peak at m/z 290 | Molecular weight confirmation |
| Infrared Spectroscopy | C=O stretch ~1708-1735 cm⁻¹, O-H stretch broad | Functional group identification |
| Raman Spectroscopy | Steroid backbone vibrations, C=O stretching | Structural fingerprinting |
Epiandrosterone exhibits well-defined physical constants that reflect its steroid structure and intermolecular interactions [5] [7] [19]. The melting point ranges from 172 to 176 degrees Celsius, with some sources reporting slightly different values such as 174.5 degrees Celsius for the dextrorotatory form [5] [16] [19]. The compound demonstrates optical activity with a specific rotation [α]D²⁰ of +86° to +90° when measured in dioxane at a concentration of 2 grams per 100 milliliters [7] [16].
The boiling point is estimated at 413.1 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure, reflecting the relatively high molecular weight and intermolecular hydrogen bonding capabilities [19]. The density is reported as 1.1 ± 0.1 grams per cubic centimeter, while the refractive index is calculated as 1.536 [19]. The flash point occurs at 176.4 ± 21.3 degrees Celsius, indicating the temperature at which the compound may pose ignition risks [19] [20].
Solubility characteristics demonstrate the hydrophobic nature of epiandrosterone, with the compound being practically insoluble in water at concentrations below 0.1 milligrams per milliliter [5] [8]. The logarithm of the octanol-water partition coefficient ranges from 3.75 to 3.96, confirming the lipophilic character of the molecule [5] [19]. In organic solvents, epiandrosterone shows good solubility with values of at least 12.35 milligrams per milliliter in ethanol and 50 milligrams per milliliter in dimethyl sulfoxide [5] [8] [17].
Table 3: Physical Properties of Epiandrosterone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₀O₂ | PubChem, NIST |
| Molecular Weight (g/mol) | 290.44 | PubChem, NIST |
| CAS Registry Number | 481-29-8 | PubChem, NIST |
| Melting Point (°C) | 172-176 | Multiple sources |
| Boiling Point (°C) | 413.1 ± 45.0 (at 760 mmHg) | ChemSrc |
| Density (g/cm³) | 1.1 ± 0.1 | ChemSrc |
| Flash Point (°C) | 176.4 ± 21.3 | ChemSrc |
| Specific Rotation [α]D20 | +86° to +90° (c=2, dioxane) | TCI Chemicals |
| Refractive Index | 1.536 | ChemSrc |
| LogP (octanol/water) | 3.75-3.96 | Multiple sources |
| Water Solubility | Practically insoluble (<0.1 mg/mL) | ChemicalBook |
| DMSO Solubility (mg/mL) | 50 (172.15 mM) | BioCrick |
| Ethanol Solubility (mg/mL) | ≥12.35 | ChemicalBook |
Theoretical calculations using the Joback method provide estimated thermodynamic properties including a critical temperature of 1062.98 Kelvin, critical pressure of 1925.36 kilopascals, and critical volume of 0.906 cubic meters per kilomole [15]. The heat of formation is calculated as -495.56 kilojoules per mole, while the heat of fusion and vaporization are estimated at 21.22 and 76.10 kilojoules per mole, respectively [15].
Crystal structure analysis of epiandrosterone and related steroid compounds provides insights into the solid-state organization and intermolecular interactions that govern the physical properties of these materials [18] [27] [29]. Crystallographic studies of steroid molecules typically employ X-ray diffraction techniques using both single-crystal and powder diffraction methodologies [26] [27] [29]. The development of direct-space approaches and genetic algorithm techniques has enhanced the capability to determine steroid crystal structures from powder diffraction data when suitable single crystals are not available [29].
Steroid compounds generally crystallize in relatively low-symmetry space groups, often monoclinic or orthorhombic systems, due to the inherent asymmetry of the steroid framework [28] [32]. Crystal packing is typically stabilized through hydrogen bonding interactions involving the hydroxyl and carbonyl functional groups, along with van der Waals interactions between the hydrophobic steroid backbones [28] [32]. The crystal cohesion and stability derive from specific intermolecular contacts, including C-H···O interactions that can form extended networks throughout the crystal lattice [28].
Related androstan derivatives demonstrate characteristic packing motifs where molecules arrange in layered structures with hydrogen bonding networks connecting adjacent layers [18] [32]. The steroid rings typically adopt their expected conformations with six-membered rings in chair geometries and five-membered rings in envelope conformations [28]. Absolute structure determination requires careful consideration of anomalous scattering effects and appropriate refinement procedures to establish the correct stereochemical configuration [28].
Modern crystallographic analysis incorporates thermal analysis and vibrational spectroscopy to provide comprehensive characterization of the solid-state properties [18] [28]. Polymorphism represents an important consideration in steroid crystallography, as different crystallization conditions can yield distinct crystal forms with varying physical properties [27] [29]. The combination of X-ray crystallography with computational methods enables detailed understanding of the relationship between molecular structure and solid-state behavior [18] [32].
Table 4: Calculated Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Critical Temperature (K) | 1062.98 | Joback |
| Critical Pressure (kPa) | 1925.36 | Joback |
| Critical Volume (m³/kmol) | 0.906 | Joback |
| Boiling Point (K) | 828.90 | Joback |
| Melting Point (K) | 522.17 | Joback |
| Heat of Formation (kJ/mol) | -495.56 | Joback |
| Heat of Fusion (kJ/mol) | 21.22 | Joback |
| Heat of Vaporization (kJ/mol) | 76.10 | Joback |
| Molecular Volume (mL/mol) | 242.570 | McGowan |
Irritant;Health Hazard